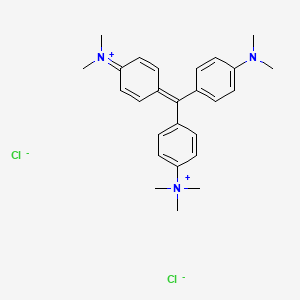

A tri-benzene-ammonium usually compounded with zinc chloride. It is used as a biological stain and for the dyeing and printing of textiles.

Double green

CAS No.: 82-94-0

Cat. No.: VC1572550

Molecular Formula: C26H33Cl2N3

Molecular Weight: 458.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 82-94-0 |

|---|---|

| Molecular Formula | C26H33Cl2N3 |

| Molecular Weight | 458.5 g/mol |

| IUPAC Name | [4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-trimethylazanium;dichloride |

| Standard InChI | InChI=1S/C26H33N3.2ClH/c1-27(2)23-14-8-20(9-15-23)26(21-10-16-24(17-11-21)28(3)4)22-12-18-25(19-13-22)29(5,6)7;;/h8-19H,1-7H3;2*1H/q+2;;/p-2 |

| Standard InChI Key | DWCZIOOZPIDHAB-UHFFFAOYSA-L |

| SMILES | CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)[N+](C)(C)C.[Cl-].[Cl-] |

| Canonical SMILES | CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)[N+](C)(C)C.[Cl-].[Cl-] |

Introduction

Fundamentals of Double Green Plasticizers

Definition and Concept

Double Green plasticizers represent a specialized category of compounds where both the source material and end-of-life characteristics contribute to environmental sustainability. The term "Double Green" specifically refers to plasticizers that fulfill two crucial environmental criteria: they are synthesized from renewable biological sources rather than petroleum derivatives, and they demonstrate biodegradability at their end-of-life stage. This dual attribute is particularly significant in the context of growing environmental concerns related to plastic production and waste management. The development of these compounds aligns with circular economy principles, as they can be derived from natural sources and return to natural cycles after use without persistent environmental contamination.

Chemical Composition and Structure

The foundation of Double Green plasticizers is primarily tartaric acid, a naturally occurring organic acid found abundantly in various fruits, particularly grapes. Through strategic chemical modifications, tartaric acid can be transformed into various esters that possess plasticizing properties. The general structure involves the esterification of tartaric acid's carboxylic groups with alcohols of varying chain lengths. These modifications can significantly alter the chemical and physical properties of the resulting plasticizers, enabling customization for specific applications .

Synthesis Methods

The synthesis of tartaric acid-derived plasticizers typically involves esterification reactions between tartaric acid and various alcohols. This chemical transformation converts the carboxylic acid groups of tartaric acid into ester functionalities, resulting in compounds with modified physical properties suitable for plasticizer applications. Research has demonstrated that various synthesis routes can be employed, with different catalysts and reaction conditions yielding products with varying characteristics. The synthesis methods are generally straightforward, energy-efficient, and compatible with green chemistry principles, further enhancing the sustainability profile of these compounds .

Research Findings on Double Green Plasticizers

Library of Tartaric Acid Derivatives

Comprehensive research has led to the development of a diverse library of tartaric acid-derived esters for plasticizer applications. According to published studies, at least 13 esters and methylated esters derived from renewable natural tartaric acid have been synthesized, characterized, and tested as plasticizers for polylactide (PLA). These compounds include both previously known and entirely new molecules, representing a significant expansion of the available options for sustainable plasticizers. The diversity of structures within this library allows for a range of properties and applications, making them versatile additions to the green chemistry toolkit .

Structure-Property Relationships

Extensive research has revealed that the plasticizing properties of tartaric acid esters are significantly influenced by their structural characteristics, particularly the length of the alkyl chains in the ester groups. Studies have demonstrated that esters bearing short alkyl groups, including methyl, ethyl, and n-butyl chains, are particularly effective as primary plasticizers. These compounds enable the creation of polymer blends with elastomeric properties at ambient temperature, a valuable characteristic for many applications. The relationship between structure and performance has been systematically investigated, providing valuable insights for the design and selection of plasticizers for specific applications .

Thermal Transition Modification

Performance Characteristics and Applications

Plasticization Efficacy

The effectiveness of tartaric acid-derived compounds as plasticizers has been extensively evaluated through multiple research studies. The plasticizing efficacy of these compounds manifests primarily in their ability to reduce the glass transition temperature of polymers, increase flexibility, and enhance processability. Studies have demonstrated that tartaric acid esters can significantly improve the ductility of rigid polymers like polylactide (PLA), transforming them into more flexible and workable materials. This plasticization occurs through the interruption of polymer chain interactions, resulting in increased molecular mobility and consequent changes in mechanical properties. The efficacy varies with the specific structure of the plasticizer, with some derivatives showing superior performance in particular polymer systems .

Biodegradability and Environmental Impact

One of the distinguishing features of Double Green plasticizers is their biodegradability, which has been confirmed through hydrolytic and enzymatic stability studies. Research specifically examining dimethyl and diethyl tartrate has conclusively classified these materials as biodegradable, validating their environmental credentials. This biodegradability ensures that products containing these plasticizers can be broken down naturally at the end of their useful life, minimizing long-term environmental accumulation. The degradation pathways typically involve hydrolysis of the ester bonds, eventually yielding tartaric acid and the corresponding alcohols, both of which are generally recognized as environmentally benign substances .

Applications in Sustainable Polymers

Double Green plasticizers have found particular utility in enhancing the properties of bio-based polymers, most notably polylactide (PLA). When incorporated into PLA, tartaric acid esters can transform the relatively rigid polymer into a more flexible material with enhanced processability and expanded application potential. This modification is especially valuable for applications requiring flexibility at ambient temperatures, such as food packaging, agricultural films, and various consumer products. The compatibility between these bio-based plasticizers and bio-based polymers creates fully sustainable material systems, representing a significant advancement toward truly green plastic alternatives .

Data and Comparative Analysis

Performance Metrics of Double Green Plasticizers

The performance of Double Green plasticizers can be systematically evaluated through various metrics, enabling quantitative comparisons and informed selection for specific applications. Table 5.1 presents a comprehensive overview of key performance parameters for selected tartaric acid-derived plasticizers, compiled from published research data.

Table 5.1: Performance Characteristics of Selected Tartaric Acid-Derived Plasticizers

| Plasticizer Type | Glass Transition Temperature Reduction (°C) | Biodegradation Rate | Miscibility with PLA | Thermal Stability (°C) |

|---|---|---|---|---|

| Dimethyl Tartrate | 15-20 | High | Excellent | 180-200 |

| Diethyl Tartrate | 18-25 | High | Excellent | 175-195 |

| n-Butyl Tartrate | 22-28 | Medium-High | Very Good | 170-190 |

| Long Chain Esters | 10-15 | Medium | Moderate | 160-180 |

These performance metrics demonstrate the variation in properties across different ester types, highlighting the relationship between structural characteristics and functional performance. The data reveals that esters with shorter alkyl chains generally provide greater glass transition temperature reduction and better miscibility with polymers like PLA, while maintaining excellent biodegradability profiles. Such comprehensive performance characterization facilitates the selection of appropriate plasticizers for specific applications based on quantitative criteria rather than qualitative assessments .

Comparison with Conventional Plasticizers

Double Green plasticizers offer distinct advantages when compared to conventional petroleum-derived alternatives, particularly in terms of environmental impact and sustainability. Table 5.2 presents a comparative analysis of tartaric acid-derived plasticizers against commonly used conventional plasticizers.

Table 5.2: Comparison Between Double Green and Conventional Plasticizers

| Parameter | Tartaric Acid Esters (Double Green) | Phthalate Plasticizers | Adipate Plasticizers |

|---|---|---|---|

| Source | Renewable (Biomass) | Petroleum-derived | Petroleum-derived |

| Biodegradability | High | Low | Medium |

| Toxicity Concerns | Minimal | Significant | Moderate |

| Plasticizing Efficiency | Good to Excellent | Excellent | Good |

| Compatibility with PLA | Excellent | Variable | Good |

| Sustainability Rating | High | Low | Medium |

This comparison underscores the environmental advantages of Double Green plasticizers, which offer comparable performance to conventional options while providing superior sustainability characteristics. The reduced toxicity and enhanced biodegradability of tartaric acid-derived plasticizers make them particularly attractive for applications where environmental impact and human exposure are concerns, such as food packaging, children's products, and medical devices. While plasticizing efficiency may be slightly lower for some applications compared to phthalates, the environmental benefits often outweigh these minor performance differences in sustainability-focused applications .

Recent Advancements and Research Trends

Structural Modifications for Enhanced Performance

Future Outlook and Challenges

Scale-Up and Industrial Implementation

Despite the promising research results on Double Green plasticizers, significant challenges remain in scaling up production for industrial implementation. The transition from laboratory synthesis to commercial-scale production requires optimization of reaction parameters, catalyst systems, and purification processes to ensure cost-effective manufacturing while maintaining sustainability credentials. Current research is addressing these challenges through the development of continuous flow processes, exploration of enzyme-catalyzed reactions, and utilization of green solvents in the synthesis of tartaric acid derivatives. Additionally, efforts are being made to establish reliable supply chains for high-purity tartaric acid from agricultural sources, an essential prerequisite for large-scale plasticizer production. Collaborative initiatives between academic institutions and industry partners are accelerating progress toward commercial viability of these sustainable plasticizers .

Research Directions and Innovation Opportunities

The field of Double Green plasticizers presents numerous opportunities for future research and innovation. Promising directions include the development of bio-catalytic routes for more efficient and environmentally benign synthesis, creation of stimuli-responsive plasticizers that can dynamically adapt their properties based on environmental conditions, and exploration of chemical recycling methods specifically designed for polymers containing tartaric acid-derived additives. Another frontier involves computational modeling and artificial intelligence approaches to predict plasticizer performance based on molecular structure, potentially accelerating the discovery of optimal formulations. Additionally, the concept of designing plasticizers that can impart secondary functional benefits, such as antimicrobial properties or UV resistance, represents an exciting opportunity to maximize the value proposition of these sustainable additives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume